molecular formula C12H18O B560836 2-(2,3,5,6-Tetramethylphenyl)ethanol CAS No. 19991-04-9

2-(2,3,5,6-Tetramethylphenyl)ethanol

Cat. No.: B560836
CAS No.: 19991-04-9
M. Wt: 178.275
InChI Key: YAAYQFCSKAKHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5,6-Tetramethylphenyl)ethanol is a substituted aromatic alcohol characterized by a hydroxethyl group (-CH₂CH₂OH) attached to a 2,3,5,6-tetramethylphenyl moiety. The tetramethyl substitution on the benzene ring imparts significant steric hindrance and lipophilicity, influencing its solubility and reactivity.

Properties

CAS No.

19991-04-9

Molecular Formula

C12H18O

Molecular Weight

178.275

IUPAC Name

2-(2,3,5,6-tetramethylphenyl)ethanol

InChI

InChI=1S/C12H18O/c1-8-7-9(2)11(4)12(5-6-13)10(8)3/h7,13H,5-6H2,1-4H3

InChI Key

YAAYQFCSKAKHNF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)CCO)C)C

Synonyms

2-(2,3,5,6-tetramethylphenyl)ethanol

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Steric vs. Electronic Effects : The tetramethylphenyl group primarily acts as a steric shield rather than an electronic modulator. For instance, in phosphine oxide ligands, steric bulk dominates over electronic donation in determining metal-ligand bonding .

Recovery in Distillation: 2,3,5,6-Tetramethylpyrazine’s recovery rate during distillation correlates linearly with ethanol’s, suggesting co-volatility useful in industrial separation processes .

Synthetic Challenges: Reactions involving tetramethylphenyl derivatives often require harsh conditions. For example, attempts to convert bis(2,3,5,6-tetramethylphenyl)phosphine oxide to phosphinous chloride with PCl₃ failed, necessitating more reactive reagents .

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